

Cross-Species Efficacy of 2-Alkyl/Alkenyl-4-Quinolones: A Comparative Guide

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Compound of Interest

1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one

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Disclaimer: No specific experimental data on the cross-species efficacy of **1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one** was found in publicly available literature. This guide provides a comparative analysis based on the broader class of 2-alkyl and 2-alkenyl-4-quinolones to offer insights into their potential biological activities and facilitate future research.

The quinolone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2][3][4] The 2-alkyl and 2-alkenyl-4-quinolones, in particular, have garnered significant interest for their antimicrobial and other therapeutic properties.[5] This guide summarizes the known biological activities of this class of compounds, provides standardized experimental protocols for their evaluation, and compares their performance where data is available.

Comparative Efficacy of 2-Alkyl/Alkenyl-4-Quinolones

The biological activity of 2-alkyl/alkenyl-4-quinolones is significantly influenced by the nature of the substituent at the C-2 position, the N-1 position, and other substitutions on the quinolone ring.

Antibacterial Activity

2-Alkyl-4-quinolones are known for their activity against a range of bacteria, particularly Grampositive strains. The length and saturation of the alkyl/alkenyl chain at the C-2 position play a



crucial role in determining the potency and spectrum of activity.

Compound Class	Target Organisms	Reported Activity (MIC/IC50)	Key Findings
2-Alkyl-4-quinolones	Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus)	MICs ≤ 3.12 to 25 μg/mL	Activity is dependent on the alkyl chain length.
Gram-negative bacteria	Generally less active than against Grampositive bacteria.		
Mycobacterium tuberculosis	Weakly active (MIC of 50 μg/mL for some analogs).		
2-Alkenyl-4- quinolones	Mycobacterium tuberculosis	Superior inhibitory effect compared to alkyl analogues.	The double bond in the alkenyl chain enhances antimycobacterial activity.
Methicillin-resistant Staphylococcus aureus (MRSA)	MIC values of 2–128 mg/L.		
N-methyl-2-alkenyl- 4(1H)-quinolones	Mycobacterium tuberculosis	Inhibits MurE ligase in the micromolar range.	N-methylation can influence activity.

Antifungal Activity

Certain 4-hydroxy-2-quinolone analogs with long alkyl side chains have demonstrated potent antifungal activity.



Compound Class	Target Organism	Reported Activity (IC50)	Key Findings
4-hydroxy-2- quinolones with C-3 alkyl chain	Aspergillus flavus	IC50 = 1.05 μg/mL for a brominated analog with a nonyl side chain.	Activity is influenced by the length of the alkyl chain and substituents on the quinolone ring.

Antimalarial Activity

Halogenated 4-quinolone derivatives have been investigated for their potential as antimalarial agents.

Compound Class	Target Organism	Reported Activity (IC50)	Key Findings
Halogenated N-allyl-4- quinolones	Plasmodium falciparum (chloroquine-sensitive and -resistant strains)	IC50 values ranging between 4 and 70 μM.	Moderate antiplasmodial activities observed.

Experimental Protocols

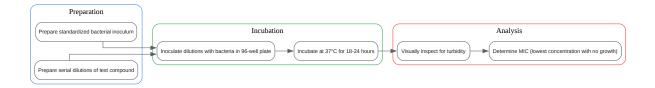
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of these compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Workflow:





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Workflow for MIC Determination.

Methodology:

- Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).
- Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
- Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. Positive and negative controls (wells with and without bacteria, respectively) are included.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol assesses the ability of a compound to inhibit the growth of a fungal strain.

Methodology:

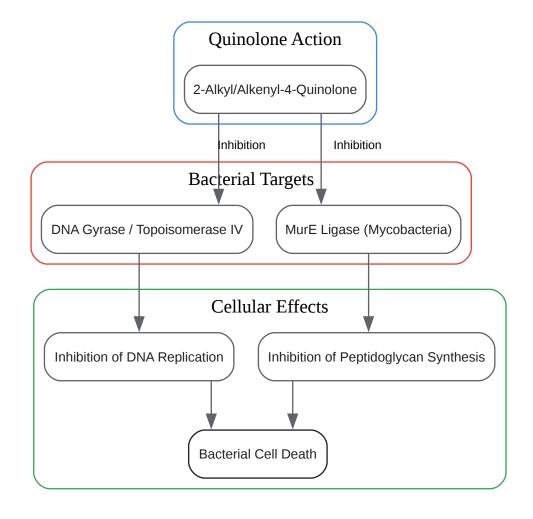


- Compound and Spore Preparation: Similar to the MIC protocol, serial dilutions of the test compound are prepared. A standardized spore suspension of the test fungus (e.g., Aspergillus flavus) is prepared.
- Inoculation and Incubation: The diluted compound is mixed with the fungal spore suspension in a 96-well plate and incubated under appropriate conditions (e.g., 28°C for 48-72 hours).
- Growth Inhibition Assessment: Fungal growth can be assessed visually or by measuring the
 optical density at a specific wavelength. The IC50 value (the concentration that inhibits 50%
 of fungal growth) is then calculated.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This leads to the disruption of DNA synthesis and ultimately cell death. For 2-alkenyl-4-quinolones targeting Mycobacterium tuberculosis, inhibition of the MurE ligase, an enzyme involved in peptidoglycan biosynthesis, has been identified as a key mechanism.





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